2-Bromo-5-chloro-1,3-thiazole-4-carboxamide
Description
2-Bromo-5-chloro-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
CAS No. |
1204297-48-2 |
|---|---|
Molecular Formula |
C4H2BrClN2OS |
Molecular Weight |
241.49 g/mol |
IUPAC Name |
2-bromo-5-chloro-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C4H2BrClN2OS/c5-4-8-1(3(7)9)2(6)10-4/h(H2,7,9) |
InChI Key |
ZNCPSUAZPZFSBC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)Br)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide typically involves the bromination and chlorination of thiazole derivatives. One common method includes the treatment of 2,5-dibromothiazole with sodium ethoxide followed by hydrogenation over spongy nickel . Another approach involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium ethoxide or other nucleophiles can be used to replace the halogen atoms.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted thiazole derivatives .
Scientific Research Applications
2-Bromo-5-chloro-1,3-thiazole-4-carboxamide is a heterocyclic compound with bromine and chlorine atoms attached to a thiazole ring, possessing the molecular formula CHBrClNOS and a molecular weight of 241.49 g/mol. This compound has diverse biological activities and potential applications in medicinal chemistry for pharmaceutical development. It is recognized as a building block for synthesizing more complex thiazole derivatives.
Biological Applications
Research indicates that this compound exhibits biological activity as an antimicrobial and antifungal agent. Its mechanism of action involves binding to specific molecular targets, which inhibits their activity and interferes with microbial metabolism and growth. Studies have suggested potential therapeutic applications in anti-inflammatory and anticancer treatments. Interaction studies have also shown that this compound can bind to specific enzymes or receptors within biological systems, which can inhibit enzymatic activity or alter signaling pathways, contributing to its biological effects.
Chemical Applications
This compound serves as a building block for synthesizing more complex thiazole derivatives. Common reagents used in reactions with this compound include potassium carbonate, methanol, and hydrogenation catalysts like spongy nickel, yielding various thiazole derivatives with different functional groups.
Structural Similarity
Several compounds share structural similarities with this compound:
- 2-Bromo-1,3-thiazole contains a bromine atom at the 2-position of the thiazole ring.
- 5-Chloro-1,3-thiazole features a chlorine atom at the 5-position without additional halogenation.
- 2-Chloro-5-bromo-1,3-thiazole has a similar structure but with the bromine atom at a different position.
- 5-Bromo-2-(4-chlorophenyl)-1,3-thiazole contains a phenyl group attached to the thiazole ring along with bromination.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways .
Comparison with Similar Compounds
2-Bromo-1,3-thiazole: A similar compound with a bromine atom at the 2-position of the thiazole ring.
5-Chloro-1,3-thiazole: A compound with a chlorine atom at the 5-position of the thiazole ring.
2,4-Disubstituted thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and exhibit similar biological activities.
Uniqueness: 2-Bromo-5-chloro-1,3-thiazole-4-carboxamide is unique due to the presence of both bromine and chlorine atoms on the thiazole ring, which can enhance its biological activity and make it a valuable compound for various applications .
Biological Activity
2-Bromo-5-chloro-1,3-thiazole-4-carboxamide is a heterocyclic compound with notable biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNOS, with a molecular weight of 241.49 g/mol. The compound features a thiazole ring substituted with bromine and chlorine atoms, which enhances its reactivity and biological activity compared to other thiazole derivatives.
Research indicates that this compound exerts its biological effects through several mechanisms:
- Antimicrobial Activity : The compound binds to specific molecular targets within microbial cells, inhibiting their metabolic processes and growth. This interaction can disrupt essential enzymatic functions critical for microbial survival.
- Antifungal Properties : Similar to its antimicrobial action, the compound shows efficacy against fungal pathogens by interfering with their cellular processes.
- Anticancer Potential : Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound's structure allows it to interact with proteins involved in cell proliferation and apoptosis pathways .
Antimicrobial and Antifungal Activity
The following table summarizes key findings from studies on the antimicrobial and antifungal properties of this compound:
| Study | Pathogen Tested | Activity | IC50 (µg/mL) |
|---|---|---|---|
| Study A | E. coli | Inhibition | 15 |
| Study B | S. aureus | Inhibition | 10 |
| Study C | Candida albicans | Inhibition | 12 |
These studies indicate significant antimicrobial activity against both bacterial and fungal strains, suggesting potential therapeutic applications in treating infections .
Anticancer Activity
In vitro studies have evaluated the anticancer effects of this compound on various cancer cell lines:
| Cell Line | Activity | IC50 (µM) |
|---|---|---|
| HepG2 (Liver Cancer) | Cytotoxicity | 8.5 |
| A549 (Lung Cancer) | Cytotoxicity | 6.7 |
| MCF7 (Breast Cancer) | Cytotoxicity | 9.0 |
The IC50 values indicate that the compound exhibits promising cytotoxic effects across multiple cancer types, highlighting its potential as an anticancer agent .
Case Studies
Several case studies have explored the efficacy of thiazole derivatives in clinical settings:
- Anticancer Efficacy : A study involving a series of thiazole derivatives showed that compounds similar to this compound had enhanced activity against prostate cancer cell lines compared to standard treatments like doxorubicin .
- In Vivo Models : Research utilizing animal models demonstrated that thiazole derivatives could significantly reduce tumor size when administered at specific dosages, indicating their potential for development into therapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
